molecular formula C6H6BrNO2S B2400325 2-(2-Bromo-5-methylthiazol-4-yl)acetic acid CAS No. 1368320-93-7

2-(2-Bromo-5-methylthiazol-4-yl)acetic acid

Cat. No.: B2400325
CAS No.: 1368320-93-7
M. Wt: 236.08
InChI Key: MLMFCUOITXQWTA-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methylthiazol-4-yl)acetic acid (CAS 1368320-93-7) is a high-value brominated thiazole derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 6 H 6 BrNO 2 S and a molecular weight of 236.09, is characterized by its reactive bromine and acetic acid functional groups, which allow for further structural elaboration at multiple sites . Its primary research application is as a key building block for the synthesis of complex heterocyclic compounds. For instance, it is a direct precursor in the synthesis of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide, which can be further transformed into a library of Schiff bases and 1,3,4-oxadiazole hybrids . These derivatives are of significant interest in the search for new therapeutic agents, with published studies demonstrating that such compounds exhibit potent antioxidant activity by effectively scavenging free radicals like DPPH, hydroxyl, and nitric oxide radicals . The presence of the thiazole ring, a privileged structure in pharmacology, underpins the compound's relevance in developing molecules with potential anti-inflammatory, antimicrobial, and anticancer properties . Researchers value this chemical for its versatility in constructing novel molecules aimed at tackling oxidative stress-related diseases. The product is supplied for laboratory research purposes only and must be stored at 2-8°C .

Properties

IUPAC Name

2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-3-4(2-5(9)10)8-6(7)11-3/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMFCUOITXQWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368320-93-7
Record name 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methylthiazol-4-yl)acetic acid typically involves the bromination of 5-methylthiazole followed by the introduction of the acetic acid group. One common method involves the reaction of 5-methylthiazole with bromine in the presence of a suitable solvent to yield 2-bromo-5-methylthiazole. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .

Industrial Production Methods

Industrial production of 2-(2-Bromo-5-methylthiazol-4-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, purification, and crystallization to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methylthiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiazole derivatives, including 2-(2-Bromo-5-methylthiazol-4-yl)acetic acid, are known for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains. For instance, thiazole derivatives have been studied for their potential as antibacterial agents against resistant strains of bacteria . Preliminary studies suggest that 2-(2-Bromo-5-methylthiazol-4-yl)acetic acid may exhibit similar antimicrobial activity due to its structural characteristics.

Anticancer Properties
Research indicates that thiazole derivatives can possess anticancer properties. A study on related thiazole compounds revealed that certain derivatives showed significant cytotoxicity against human cancer cell lines, including breast and colon cancer . The mechanism of action is believed to involve the interaction of these compounds with specific biological targets, potentially influencing cell proliferation and apoptosis pathways.

Compound NameActivity TypeTarget Cell LineIC50 (µM)
2-(2-Bromo-5-methylthiazol-4-yl)acetic acidAnticancerMCF7 (Breast)TBD
Thiazole Derivative AAnticancerHT-29 (Colon)30
Thiazole Derivative BAntimicrobialE. coliTBD

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their pharmacological properties. Research has shown that modifications at specific positions on the thiazole ring can significantly alter the biological activity of these compounds. For example, substituents at the C-2 position have been linked to enhanced selectivity and potency against particular cancer cell lines .

Molecular Docking Studies

Molecular docking studies are increasingly employed to predict how compounds like 2-(2-Bromo-5-methylthiazol-4-yl)acetic acid interact with biological targets at the molecular level. These computational approaches allow researchers to visualize the binding interactions and affinities between the compound and its target proteins, facilitating the design of more effective derivatives .

Synthesis and Characterization

The synthesis of 2-(2-Bromo-5-methylthiazol-4-yl)acetic acid typically involves multi-step reactions that include the bromination of thiazole precursors followed by acylation processes. Characterization methods such as NMR and IR spectroscopy are essential for confirming the structural integrity of synthesized compounds .

Case Studies

  • Anticancer Evaluation : A recent study synthesized several thiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. Compounds were assessed for their IC50 values, revealing promising activity for certain derivatives that could guide future drug development efforts targeting cancer .
  • Antimicrobial Screening : Another investigation focused on evaluating the antimicrobial efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions enhanced antimicrobial activity, suggesting avenues for further exploration with 2-(2-Bromo-5-methylthiazol-4-yl)acetic acid .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methylthiazol-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to the modulation of biochemical pathways. The bromine atom and the acetic acid moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heterocyclic Core Variations

Thiazole vs. Phenyl Derivatives
  • 2-(3-Bromo-4-methoxyphenyl)acetic Acid (C₉H₉BrO₃):

    • Substitutions: Bromine at position 3, methoxy at position 4, and acetic acid on the benzene ring.
    • Key Properties: Forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) due to carboxylic acid groups . The methoxy group is electron-donating, while bromine is electron-withdrawing, distorting bond angles (e.g., C–C–C angle at Br: 121.5°) .
    • Applications: Precursor for natural products like Combretastatin A-4 .
  • 2-(2-Bromo-5-methylthiazol-4-yl)acetic Acid: Substitutions: Bromine (position 2), methyl (position 5), and acetic acid (position 4) on the thiazole ring. Key Differences: Thiazole’s aromaticity and electronic effects differ from benzene, altering reactivity.
Thiazole vs. Pyrazole Derivatives
  • 2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic Acid (C₈H₁₁BrN₂O₂): Substitutions: Bromine (position 4), ethyl (position 3), methyl (position 1), and acetic acid (position 5). Key Differences: Pyrazole lacks sulfur, reducing electron-withdrawing effects.

Substituent Position and Electronic Effects

  • Bromine Position: In 2-(3-Bromo-4-methoxyphenyl)acetic Acid, bromine at position 3 creates a meta-substitution pattern, influencing electronic distribution and intermolecular interactions . In 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic Acid (C₅H₄BrNO₂S), bromine at position 2 and carboxylic acid at position 5 result in distinct electronic effects compared to the target compound’s substitution pattern .
  • Functional Group Orientation :

    • The acetic acid group’s position (e.g., thiazole position 4 vs. phenyl position 2) affects hydrogen-bonding networks. Thiazole derivatives may exhibit stronger dipole-dipole interactions due to the heteroatom’s electronegativity.

Hydrogen Bonding and Crystallinity

  • 2-(3-Bromo-4-methoxyphenyl)acetic Acid : Forms dimers via O–H···O hydrogen bonds (R₂²(8) motif), critical for crystal stability .
  • Thiazole Derivatives : While direct crystallographic data for the target compound is unavailable, analogous thiazole-carboxylic acids (e.g., 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid) likely form similar dimeric motifs due to the carboxylic acid group .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Bromine Position Key Functional Groups Hydrogen Bonding Motif Applications
2-(2-Bromo-5-methylthiazol-4-yl)acetic acid Thiazole 2 Acetic acid (position 4) Likely R₂²(8) dimer Pharmaceutical intermediates
2-(3-Bromo-4-methoxyphenyl)acetic acid Phenyl 3 Methoxy, acetic acid R₂²(8) dimer Combretastatin synthesis
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid Thiazole 2 Carboxylic acid (position 5) Not reported Research chemical

Table 2: Substituent Effects on Bond Angles

Compound Substituent Effects (C–C–C Angles)
2-(3-Bromo-4-methoxyphenyl)acetic acid Br: 121.5°, OMe: 118.2°, Ac: 118.4°
2-(2-Bromo-5-methylthiazol-4-yl)acetic acid Predicted larger distortion at Br due to thiazole’s electronegativity

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Bromo-5-methylthiazol-4-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

Answer: The compound is typically synthesized via regioselective bromination of a methylthiazole-acetic acid precursor. A widely used method involves dissolving the precursor in acetic acid and adding bromine dropwise under controlled temperature (20–25°C). Reaction optimization includes:

  • Solvent choice : Acetic acid enhances bromine solubility and stabilizes intermediates .
  • Stoichiometry : A 1:1 molar ratio of precursor to bromine minimizes side products like di-substituted derivatives.
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures completion before quenching.
    Post-reaction, neutralization with sodium bicarbonate followed by extraction (ethyl acetate/water) and recrystallization (ethanol/water) yields pure product. Adjusting cooling rates during crystallization improves purity (>98%) .

Q. How can researchers purify and characterize this compound effectively?

Answer:

  • Purification : Recrystallization using ethanol/water mixtures (3:1 v/v) is standard. For trace impurities, column chromatography with silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) is recommended.
  • Characterization :
    • NMR : 1H^1H NMR (DMSO-d6d_6 ) shows distinct signals: thiazole protons (δ 7.2–7.4 ppm), methyl groups (δ 2.1–2.3 ppm), and acetic acid protons (δ 3.8–4.0 ppm).
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile/water, 60:40).
    • Elemental analysis : Confirms Br content (~25.1% theoretical) .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) accurately predicts electronic properties:

  • HOMO-LUMO gaps : Calculated to assess reactivity (e.g., nucleophilic/electrophilic sites).
  • Mulliken charges : Reveal charge distribution on bromine (-0.35 e) and the acetic acid moiety (-0.28 e), critical for understanding substitution patterns.
  • Solvent effects : Include a polarizable continuum model (PCM) for simulations in acetic acid or DMSO. Software like Gaussian or ORCA is recommended .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL or OLEX2 refines structural parameters:

  • Hydrogen bonding : Identify dimer formation via R22(8)R_2^2(8) motifs (e.g., carboxylic acid O–H⋯O interactions at 2.65 Å).
  • Torsional angles : Confirm planarity of the thiazole ring (dihedral angle <5° with the acetic acid group) .
  • Validation : Use PLATON or checkCIF to ensure data integrity.

Q. How should researchers address contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

Answer:

  • Parameter screening : Design a Design of Experiments (DoE) matrix to test variables (temperature, solvent ratio, stirring rate).
  • Side-product analysis : LC-MS identifies byproducts (e.g., di-brominated species) that reduce yield.
  • Reproducibility : Replicate reactions under inert atmosphere (N2_2) to exclude moisture/oxygen interference .

Q. What methodologies are used to investigate its potential biological activity?

Answer:

  • Enzyme assays : Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorescence-based kits (e.g., ADP-Glo™).
  • Molecular docking : AutoDock Vina models interactions with COX-2 (PDB ID: 5KIR). Focus on bromine’s role in hydrophobic pocket binding .
  • Cytotoxicity screening : MTT assays on cancer cell lines (IC50_{50} values) with dose-response curves (0.1–100 μM).

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